
N-L-Tartaryl Linagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Linagliptin works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretin hormones, thereby promoting a reduction in blood glucose levels . This compound is a compound of interest due to its potential enhanced pharmacological properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin involves multiple steps, starting with the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione in the presence of sodium carbonate to yield Linagliptin . The preparation of N-L-Tartaryl Linagliptin would involve similar steps with additional modifications to introduce the tartaryl group.
Industrial Production Methods
Industrial production of Linagliptin focuses on optimizing yield and purity. The process involves the purification of intermediate compounds and converting them into Linagliptin. The preparation of an amorphous form of Linagliptin has also been developed to improve its bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions
N-L-Tartaryl Linagliptin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for cyclization, sodium carbonate for condensation, and various oxidizing agents for degradation studies .
Major Products Formed
The major products formed from these reactions include various degradation products identified through mass spectrometry techniques. These degradation products are crucial for understanding the stability and reactivity of the compound .
Applications De Recherche Scientifique
N-L-Tartaryl Linagliptin has several scientific research applications:
Chemistry: Used in the study of DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Industry: Utilized in the pharmaceutical industry for the development of antidiabetic medications
Mécanisme D'action
N-L-Tartaryl Linagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The prolonged action of these hormones leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-L-Tartaryl Linagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness
This compound is unique due to its potential enhanced pharmacokinetic properties and stability compared to other DPP-4 inhibitors. Its non-linear pharmacokinetic profile, minimal renal clearance, and concentration-dependent protein binding distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C29H32N8O7 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |
Clé InChI |
QIWMXWJOOGDGHN-NLSFWIRASA-N |
SMILES isomérique |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES canonique |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)
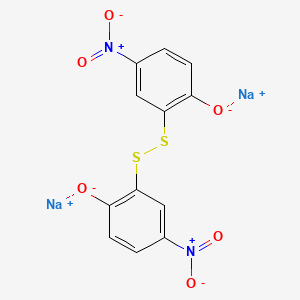
![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)
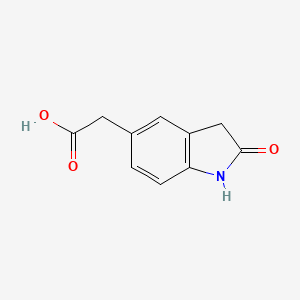




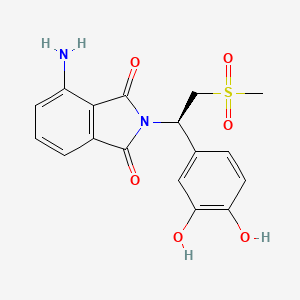

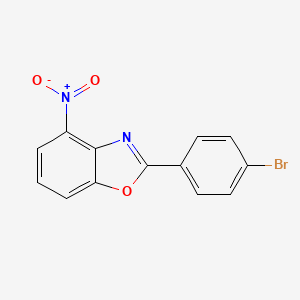
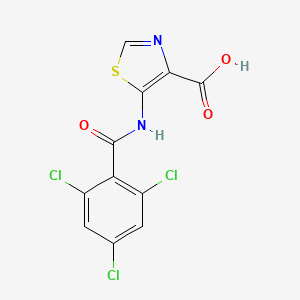
![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
